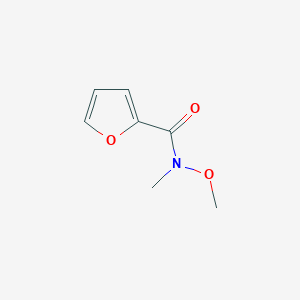
Moxonidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moxonidine Hydrochloride is a new-generation centrally acting antihypertensive drug. It is primarily used for the treatment of mild to moderate essential hypertension, especially in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or have failed to control blood pressure . This compound is known for its favorable effects on insulin resistance syndrome, independent of blood pressure reduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Moxonidine Hydrochloride can be synthesized through a series of chemical reactions involving the formation of the imidazoline ring and subsequent chlorination and methoxylation of the pyrimidine ring. The synthesis typically involves the following steps:
- Formation of the imidazoline ring.
- Chlorination of the pyrimidine ring.
- Methoxylation of the pyrimidine ring.
- Final conversion to the hydrochloride salt.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in a solution of Polyethylene Glycol fused solution as a binding agent. The mixture is then granulated, tabletted, and obtained under conditions that ensure good evenness and improved dissolution .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Moxonidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um dehydriertes Moxonidin zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydroxymethyl-Moxonidin und Hydroxy-Moxonidin führen.
Substitution: Substitutionsreaktionen können am Imidazolinring oder am Pyrimidinring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte:
- Dehydriertes Moxonidin.
- Hydroxymethyl-Moxonidin.
- Hydroxy-Moxonidin.
- Dihydroxy-Moxonidin .
Wissenschaftliche Forschungsanwendungen
Moxonidinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Moxonidinhydrochlorid ist ein selektiver Agonist am Imidazolinsubtyp-1-Rezeptor (I1). Dieser Rezeptorsubtyp findet sich sowohl im rostralen ventrolateralen Pressor- als auch im ventromedialen Depressorbereich der Medulla oblongata. Durch die Bindung an diese Rezeptoren reduziert Moxonidinhydrochlorid die Aktivität des sympathischen Nervensystems, was zu einer Senkung des Blutdrucks führt . Zusätzlich fördert es die Natriumausscheidung, verbessert die Insulinresistenz und schützt vor hypertensiver Zielorganschädigung .
Ähnliche Verbindungen:
- Clonidinhydrochlorid
- Rilmenidinhemifumarat
- Tizanidinhydrochlorid
Vergleich: Moxonidinhydrochlorid wird mit Clonidinhydrochlorid in Bezug auf seine antihypertensiven Wirkungen verglichen. Beide Verbindungen zeigen eine ähnliche Wirksamkeit bei der Senkung des Blutdrucks, aber Moxonidinhydrochlorid hat eine höhere Affinität zum Imidazolin-I1-Rezeptor und eine geringere Häufigkeit von Nebenwirkungen wie Müdigkeit und Mundtrockenheit . Im Gegensatz zu Clonidinhydrochlorid zeigt Moxonidinhydrochlorid auch günstige Auswirkungen auf die Insulinresistenz .
Wirkmechanismus
Moxonidine Hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. By binding to these receptors, this compound decreases sympathetic nervous system activity, leading to a reduction in blood pressure . Additionally, it promotes sodium excretion, improves insulin resistance, and protects against hypertensive target organ damage .
Vergleich Mit ähnlichen Verbindungen
- Clonidine Hydrochloride
- Rilmenidine Hemifumarate
- Tizanidine Hydrochloride
Comparison: Moxonidine Hydrochloride is compared with Clonidine Hydrochloride in terms of its antihypertensive effects. Both compounds show similar efficacy in reducing blood pressure, but this compound has a higher affinity for the imidazoline I1 receptor and a lower incidence of side effects such as tiredness and dry mouth . Unlike Clonidine Hydrochloride, this compound also demonstrates favorable effects on insulin resistance .
Eigenschaften
CAS-Nummer |
75438-58-3 |
|---|---|
Molekularformel |
C9H15Cl2N5O |
Molekulargewicht |
280.15 g/mol |
IUPAC-Name |
6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H |
InChI-Schlüssel |
SKWXZGXGBKLLOD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |
Kanonische SMILES |
CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)





![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)




rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
